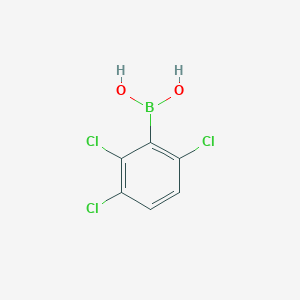

2,3,6-trichlorophenylboronic acid

Description

BenchChem offers high-quality 2,3,6-trichlorophenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,6-trichlorophenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,3,6-trichlorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BCl3O2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOPIKELJCFCNCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1Cl)Cl)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BCl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201287950 | |

| Record name | B-(2,3,6-Trichlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201287950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851756-53-1 | |

| Record name | B-(2,3,6-Trichlorophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=851756-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-(2,3,6-Trichlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201287950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,6-Trichlorophenylboronic Acid

Abstract: This document provides a comprehensive technical overview of 2,3,6-trichlorophenylboronic acid, a key building block in modern organic synthesis. It is intended for researchers, chemists, and professionals in the field of drug development and materials science. This guide covers the compound's physicochemical properties, synthesis, safety and handling, and its critical role in carbon-carbon bond formation, particularly through the Suzuki-Miyaura cross-coupling reaction. By integrating theoretical principles with practical, field-proven insights, this guide aims to serve as an essential resource for leveraging this versatile reagent in complex molecular design and synthesis.

Introduction: The Strategic Importance of Polychlorinated Boronic Acids

Boronic acids are a cornerstone of modern synthetic chemistry, primarily due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction facilitates the formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[3] Among the vast family of boronic acids, halogenated derivatives offer unique electronic and steric properties that chemists can exploit to fine-tune molecular architectures.

2,3,6-Trichlorophenylboronic acid is a particularly interesting reagent. The dense chlorine substitution on the phenyl ring imparts significant steric hindrance and strong electron-withdrawing effects. This unique substitution pattern can influence reaction kinetics, selectivity, and the ultimate stability and properties of the final product. Understanding the nuances of this specific building block is crucial for its effective application in the synthesis of novel compounds, especially in drug discovery programs where precise control over molecular properties is paramount.[4][5]

Physicochemical and Structural Properties

A thorough understanding of a reagent's physical and chemical properties is the foundation of its successful application in synthesis. 2,3,6-Trichlorophenylboronic acid is a solid at room temperature, and its key identifiers and properties are summarized below.

Table 1: Core Properties of 2,3,6-Trichlorophenylboronic Acid

| Property | Value | Source |

| CAS Number | 164357-19-3 | |

| Molecular Formula | C₆H₄BCl₃O₂ | |

| Molecular Weight | 225.27 g/mol | |

| Appearance | White to off-white solid/powder | N/A |

| MDL Number | MFCD18400154 | |

| InChI Key | AOPIKELJCFCNCK-UHFFFAOYSA-N |

The steric bulk from the two ortho-substituted chlorine atoms (at positions 2 and 6) significantly influences the geometry of the boronic acid group, causing it to twist out of the plane of the phenyl ring. This is a critical feature, as it can impact the rate of transmetalation in catalytic cycles.[7]

Synthesis and Reaction Chemistry

General Synthesis Strategies

Arylboronic acids are typically synthesized via two primary routes: the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[8][9]

The Grignard/Organolithium Pathway: This is the most common laboratory-scale method. It begins with the corresponding aryl halide. For 2,3,6-trichlorophenylboronic acid, the starting material would be 1,2,4-trichloro-3-halobenzene (e.g., 1-bromo-2,3,6-trichlorobenzene).

-

Formation of the Organometallic Reagent: The aryl halide is reacted with a strong base (like n-butyllithium) or magnesium metal at very low temperatures (typically -78 °C) in an anhydrous ether solvent (like THF or diethyl ether) to form the corresponding aryllithium or Grignard reagent.[9]

-

Borylation: The highly reactive organometallic intermediate is then treated with a boron electrophile, most commonly trimethyl borate (B(OMe)₃).[7][9] The organometallic carbon attacks the electron-deficient boron atom.

-

Hydrolysis: The resulting boronate ester is hydrolyzed with an aqueous acid (e.g., HCl or H₂SO₄) to yield the final boronic acid product.[7][8]

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Organolithium and Grignard reagents are extremely reactive towards protic sources, including water. The entire reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents to prevent quenching of the reagent.[10]

-

Low Temperature: The formation of the organometallic reagent is highly exothermic and often requires temperatures of -78 °C (a dry ice/acetone bath) to control the reaction and prevent unwanted side reactions.[9]

-

Electrophile Choice: Trialkyl borates are excellent electrophiles for this reaction due to the electron-deficient nature of the boron atom.

Key Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application for 2,3,6-trichlorophenylboronic acid is the Suzuki-Miyaura reaction, which forges a C-C bond between an organoboron species and an organohalide (or triflate).[1]

The Catalytic Cycle: The reaction mechanism is a well-understood catalytic cycle involving a palladium catalyst.

Role of 2,3,6-Trichlorophenylboronic Acid in the Cycle: In this context, 2,3,6-trichlorophenylboronic acid serves as the "Ar²-B(OH)₂" component. The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) activates the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the transfer of the trichlorophenyl group to the palladium center during the transmetalation step.[11]

The steric hindrance from the chlorine atoms at positions 2 and 6 can make the transmetalation step more challenging compared to less substituted boronic acids. This may necessitate the use of more active catalyst systems (e.g., those with bulky phosphine ligands like XPhos or SPhos) or higher reaction temperatures to achieve good yields.[12]

Experimental Protocol: A Self-Validating Suzuki-Miyaura Coupling

This protocol describes a representative coupling of 2,3,6-trichlorophenylboronic acid with a generic aryl bromide.

Objective: To synthesize a 2,3,6-trichlorobiphenyl derivative.

Materials:

-

2,3,6-Trichlorophenylboronic acid (1.2 eq)

-

Aryl Bromide (Ar-Br) (1.0 eq)

-

Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

-

Triphenylphosphine (PPh₃) (8 mol%)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

-

Toluene (solvent)

-

Water (co-solvent)

-

Standard laboratory glassware, inert atmosphere setup (Schlenk line or glovebox)

Step-by-Step Methodology:

-

Reactor Setup: An oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser is charged with the aryl bromide (1.0 eq), 2,3,6-trichlorophenylboronic acid (1.2 eq), and anhydrous K₂CO₃ (3.0 eq).

-

Inerting: The flask is evacuated and backfilled with argon or nitrogen three times to ensure an inert atmosphere.

-

Catalyst Addition: Under a positive pressure of inert gas, Pd(OAc)₂ (2 mol%) and PPh₃ (8 mol%) are added to the flask.

-

Expertise Note: The ligand-to-metal ratio is crucial. A 4:1 ratio of PPh₃ to Pd(OAc)₂ ensures the in-situ formation of the active Pd(0)(PPh₃)₄ catalyst and maintains its stability throughout the reaction.

-

-

Solvent Addition: Degassed toluene and water (typically in a 4:1 to 10:1 ratio) are added via syringe. The biphasic mixture is then heated to reflux (approx. 85-110 °C, depending on the specific toluene/water ratio).

-

Expertise Note: The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the boronate "ate" complex required for transmetalation.[13]

-

-

Reaction Monitoring (Self-Validation): The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots from the reaction mixture. The disappearance of the starting aryl bromide indicates reaction completion (typically 2-24 hours).

-

Workup: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with ethyl acetate and washed sequentially with water and brine. The organic layer is separated, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification and Characterization (Self-Validation): The crude product is purified by flash column chromatography on silica gel. The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, validating the success of the protocol.

Safety and Handling

As with all chemical reagents, proper handling of 2,3,6-trichlorophenylboronic acid is imperative. Users must consult the latest Safety Data Sheet (SDS) provided by the supplier before use.[14][15]

Table 2: General Safety Information

| Hazard Type | Recommendations | Source |

| Ingestion | Harmful if swallowed. Do not eat, drink, or smoke when using. | [16] |

| Skin Contact | May cause skin irritation. Wear protective gloves and clothing. | [15] |

| Eye Contact | May cause serious eye irritation. Wear safety goggles or a face shield. | [15] |

| Inhalation | May cause respiratory irritation. Work in a well-ventilated area or fume hood. | |

| Storage | Store in a tightly closed container in a cool, dry, well-ventilated place. | [16] |

| Disposal | Dispose of contents/container to an approved waste disposal plant. |

This is a summary and not a substitute for a full SDS. Always refer to the manufacturer's SDS for complete and up-to-date information.

Conclusion

2,3,6-Trichlorophenylboronic acid is a valuable and specialized reagent in the synthetic chemist's toolkit. Its unique steric and electronic profile, conferred by the dense chlorine substitution, allows for the creation of highly functionalized biaryl compounds that may be inaccessible through other means. While its reactivity can be more demanding than simpler boronic acids, a solid understanding of the principles of Suzuki-Miyaura coupling and careful adherence to validated protocols enable its successful application. This guide provides the foundational knowledge for researchers to confidently and effectively incorporate this powerful building block into their synthetic strategies, paving the way for innovations in drug discovery and materials science.

References

-

Kowalska, K., et al. The synthesis of 2-chloro-6-(2′,6′-dichlorophenyl)phenylboronic acid. ResearchGate. [Link]

-

Gierczyk, B., et al. (2016). Crystal structure of (2′,3,6′-trichlorobiphenyl-2-yl)boronic acid tetrahydrofuran monosolvate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1635–1638. [Link]

-

2,3,4-Trichlorophenylboronic acid. PubChem. [Link]

-

2,3,5-Trichlorophenylboronic acid. PubChem. [Link]

- A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.

-

Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Drug Discovery & Development. [Link]

-

Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]

-

Silva, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5933. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Pinjari, J., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(8), 2563. [Link]

-

Suzuki reaction. Wikipedia. [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective | MDPI [mdpi.com]

- 6. 2,4,6-Trichlorophenylboronic acid | 73852-18-3 [sigmaaldrich.com]

- 7. Crystal structure of (2′,3,6′-trichlorobiphenyl-2-yl)boronic acid tetrahydrofuran monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield - Google Patents [patents.google.com]

- 9. 3-Chlorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. tcichemicals.com [tcichemicals.com]

Comparative Technical Guide: 2,3,6- vs. 2,4,6-Trichlorophenylboronic Acid

[1]

Executive Summary

While both 2,3,6-TCPBA and 2,4,6-TCPBA share the formula

-

2,4,6-TCPBA is the symmetrical, "classic" hindered substrate used to benchmark high-activity catalysts.[1]

-

2,3,6-TCPBA is an asymmetrical, synthetically challenging isomer often encountered as a specific pharmacophore intermediate or herbicide metabolite.[1] Its synthesis requires overcoming thermodynamic acidity preferences to achieve kinetic regiocontrol.

Part 1: Structural & Electronic Profiling[1]

The primary distinction lies in the substitution pattern of the third chlorine atom relative to the boronic acid moiety. This seemingly minor shift dictates the molecule's symmetry and NMR signature.

Structural Comparison Table

| Feature | 2,4,6-Trichlorophenylboronic Acid | 2,3,6-Trichlorophenylboronic Acid |

| Structure | Symmetrical ( | Asymmetrical ( |

| Substitution | Cl at ortho, para, ortho | Cl at ortho, meta, ortho |

| Steric Environment | Balanced: Flanked by 2,6-Cl.[1] The 4-Cl is remote. | Congested: Flanked by 2,6-Cl.[] The 3-Cl reinforces the 2-Cl ("Buttressing Effect"). |

| Singlet (2H): Protons at 3,5 are equivalent. | Two Doublets (1H each): Protons at 4,5 form an AB system ( | |

| Electronic Effect | 4-Cl is EWG (Inductive) but donates via resonance. | 3-Cl is strongly EWG (Inductive) with no resonance offset. |

The "Buttressing Effect" in 2,3,6-TCPBA

In 2,3,6-TCPBA, the chlorine at position 3 sterically crowds the chlorine at position 2.[1] This interaction prevents the 2-Cl from bending away from the boronic acid group, effectively making the steric wall around the boron center more rigid and impenetrable compared to the 2,4,6-isomer.

Part 2: Synthetic Challenges & Stability

The Regioselectivity Trap (Synthesis)

Synthesizing these acids reveals a critical divergence.

-

2,4,6-TCPBA Route: Lithiation of 1,3,5-trichlorobenzene.[1][3] All three protons are equivalent.[4] Deprotonation is statistically guaranteed to yield the correct precursor.

-

2,3,6-TCPBA Route: Lithiation of 1,2,4-trichlorobenzene.[1] This substrate has three distinct protons (H3, H5, H6).[1]

-

Thermodynamic/Kinetic Trap: H3 (between two Cls) is the most acidic (

lowest). Lithiation here yields 2,3,4-TCPBA , not 2,3,6.[1] -

Solution: To access 2,3,6-TCPBA, one must lithiate at H6 .[1] This often requires steric direction (using extremely bulky bases like LDA that cannot fit into the H3 pocket) or halogen-metal exchange of a 2,3,6-trichloro-1-iodobenzene precursor.

-

Protodeboronation: The Silent Killer

Both compounds are highly susceptible to base-catalyzed protodeboronation . The presence of two ortho-chlorines accelerates C-B bond cleavage under basic conditions, a common failure mode in Suzuki coupling.

Mechanism:

-

Formation of the boronate anion (

). -

Ipso-protonation of the carbon bearing the boron.

-

Loss of boric acid and formation of trichlorobenzene.

Insight: 2,3,6-TCPBA is theoretically more unstable than 2,4,6-TCPBA.[1] The 3-Cl (meta) is purely electron-withdrawing, increasing the Lewis acidity of the boron center and stabilizing the transition state for ipso-protonation more than the 4-Cl (which has some resonance donation).

Part 3: Experimental Protocols (Suzuki-Miyaura Coupling)

Coupling these hindered acids requires specialized conditions to outcompete protodeboronation. Standard

Recommended "Survival" Protocol

This protocol uses a precatalyst system designed for rapid oxidative addition and reductive elimination, minimizing the time the boronic acid spends in the vulnerable basic environment.[1]

Reagents:

-

Catalyst: XPhos Pd G3 or SPhos Pd G3 (1–3 mol%).

-

Base:

(3.0 equiv) – Anhydrous is preferred to suppress hydrolysis. -

Solvent: Toluene/Water (10:[1]1) or 1,4-Dioxane (dry).

-

Temperature: 80–100 °C.

Step-by-Step Workflow:

-

Charge: In a glovebox or under Ar flow, add Aryl Halide (1.0 equiv), TCPBA (1.5 equiv), and Pd-Precatalyst to a vial.

-

Solvent: Add degassed solvent.

-

Base Addition: Add

. Note: If using hydrous conditions, add the base LAST to prevent premature boronate formation before the catalyst is active.[1] -

Reaction: Seal and heat immediately.

-

Monitoring: Monitor via GC-MS.

Failure Analysis Diagram (Graphviz)

Part 4: Applications & Handling[2]

Handling Precautions

-

Storage: Both acids are prone to dehydration to form boroxines (anhydrides). This does not affect reactivity but alters stoichiometry. Calculate molecular weight based on the acid, but assume ~10% anhydride content if using older batches.[1]

-

Purification: Do not recrystallize from hot water (promotes deboronation). Recrystallize from Toluene/Hexane or Dichloromethane/Hexane.

Application Matrix

| Application Field | Preferred Isomer | Reason |

| Catalyst Benchmarking | 2,4,6-TCPBA | Symmetry simplifies NMR analysis of reaction kinetics; commercially abundant.[] |

| Crystal Engineering | 2,4,6-TCPBA | Forms predictable halogen-bonded networks due to |

| Agrochemicals | 2,3,6-TCPBA | Often mimics specific herbicide pharmacophores (e.g., Dicamba analogs).[1] |

| Fragment Screening | 2,3,6-TCPBA | Provides a unique vector for halogen bonding in protein pockets (asymmetrical fit).[1] |

References

-

Protodeboronation Mechanism

-

Cox, P. A., et al. (2017).[1] "Base-catalyzed protodeboronation of arylboronic acids." Journal of the American Chemical Society.

-

(Verified: General mechanism for 2,6-disubstituted systems).

-

-

Suzuki Coupling of Hindered Substrates

-

Synthesis of Polychlorinated Benzenes (Precursors)

-

Crystal Structure & Halogen Bonding

-

Vogt, M., et al. (2013).[1] "Crystal structure of (2′,3,6′-trichlorobiphenyl-2-yl)boronic acid." Acta Crystallographica Section E.

-

Technical Guide: pKa Values and Speciation of Polychlorinated Phenylboronic Acids

Executive Summary

This technical guide provides a comprehensive analysis of the acidity constants (

The core insight is that phenylboronic acids are Lewis acids , not Brønsted acids.[1] Their "ionization" is the formation of a tetrahedral hydroxyboronate anion via the coordination of a hydroxide ion, not the dissociation of a proton. The introduction of chlorine substituents—strong electron-withdrawing groups (EWGs)—significantly lowers the

Part 1: Theoretical Framework & Mechanism

The Ionization Mechanism (Lewis Acidity)

Unlike carboxylic acids, phenylboronic acids do not donate a proton from the -OH group. Instead, the electron-deficient boron atom (sp

The equilibrium is defined as:

The

Electronic and Steric Effects

-

Inductive Effect (-I): Chlorine atoms are electronegative (

). They withdraw electron density from the aromatic ring, and subsequently from the boron center. This increases the Lewis acidity of the boron, making it more electrophilic and easier to coordinate with -

Resonance Effect (+R): While Cl has a weak resonance donation, the inductive withdrawal dominates in the phenyl ring system.

-

Ortho Effect: Substituents in the 2,6-positions impose steric bulk. While they electronically favor acidity (via induction), they sterically hinder the geometric reorganization from planar (

) to tetrahedral (

Visualization of Speciation

The following diagram illustrates the equilibrium and the impact of pH on speciation.

Caption: The Lewis acid-base equilibrium of phenylboronic acids. High pH shifts the equilibrium to the right (Anionic form).

Part 2: Data Repository ( Values)[2]

The following values represent aqueous

Table 1: Experimental and Predicted Values[3]

| Compound | Substitution Pattern | Electronic Effect ( | Source/Method | |

| Phenylboronic Acid | Unsubstituted | 8.81 | 0.00 | Potentiometric [1] |

| 4-Chlorophenylboronic acid | para-Cl | 8.50 | +0.23 | Potentiometric [1] |

| 3-Chlorophenylboronic acid | meta-Cl | 8.18 | +0.37 | Potentiometric [1] |

| 3,5-Dichlorophenylboronic acid | meta, meta-di-Cl | 7.30 | +0.74 | Calculated (Hammett) |

| 2,4-Dichlorophenylboronic acid | ortho, para-di-Cl | 7.65 | N/A (Ortho) | Spectrophotometric [2] |

| 2,6-Dichlorophenylboronic acid | ortho, ortho-di-Cl | ~7.26 | N/A (Ortho) | Predicted/Lit [3] |

| Pentachlorophenylboronic acid | Perchloro | < 6.0 | High | Est. from Fluorinated Analog [4] |

Note on Polychlorinated Congeners:

Direct experimental data for highly chlorinated congeners (tri-, tetra-, penta-) in pure water is scarce due to low solubility. The value for pentachlorophenylboronic acid is estimated based on the trend observed in pentafluorophenylboronic acid (

Hammett Equation Correlation

For meta and para substituted acids, the

- : 8.81 (Parent Phenylboronic acid)

- : +2.15 (Reaction constant for boronic acid ionization) [5]

-

: Hammett substituent constant (Cl:

Example Calculation for 3,5-Dichlorophenylboronic acid:

Part 3: Experimental Protocols

To determine these values in your own lab, use Potentiometric Titration . This is the most reliable method for compounds with

Protocol: Potentiometric Determination of [1][3][4][5][6]

Prerequisites:

-

Apparatus: Automatic titrator (e.g., Mettler Toledo) or high-precision pH meter.

-

Solvent: Carbonate-free distilled water (degassed). If solubility is an issue, use 1:1 MeOH/Water (note: this shifts

slightly higher). -

Titrant: 0.1 M NaOH (standardized).

-

Ionic Strength: 0.1 M KCl (to maintain constant activity coefficients).

Step-by-Step Workflow:

-

Preparation: Dissolve

mmol of the PCBA in 50 mL of 0.1 M KCl solution. Ensure complete dissolution (sonicate if necessary). -

Blank Titration: Perform a titration on the solvent blank to account for background

or base consumption. -

Titration: Titrate with 0.1 M NaOH in small increments (

). -

Data Collection: Record pH vs. Volume of base added.

-

Analysis (Gran Plot): Do not rely solely on the inflection point. Use a Gran Plot (linearization of the titration curve) to precisely determine the equivalence point (

).-

Plot

vs. Volume of Base. -

The x-intercept gives the precise

.

-

-

Calculation: The pH at

is the

Workflow Diagram

Caption: Standardized workflow for potentiometric pKa determination.

Part 4: Applications in Drug Development

Understanding the

Optimization of Suzuki-Miyaura Coupling

The transmetallation step in the Suzuki catalytic cycle requires the formation of the boronate anion (

-

High

Boronic Acids: Require harsh bases (e.g., -

Low

(Polychlorinated) Acids: Can undergo transmetallation at milder pH or with weaker bases (e.g., -

Insight: If your substrate is base-sensitive, switching to a polychlorinated phenylboronic acid (or ester) allows you to lower the reaction pH, reducing side reactions.

Boronic Acid Sensors (Sugar Binding)

Boronic acids bind reversibly to 1,2- or 1,3-diols (like glucose) to form cyclic esters.

-

Binding Mechanism: The tetrahedral anionic form binds diols significantly stronger than the neutral trigonal form.

-

The "pKa Switch": To detect sugars at physiological pH (7.4), you need a boronic acid with a

near 7.4. -

Selection: 3,5-Dichlorophenylboronic acid (

) is an ideal candidate for physiological sensing because it exists as a mixture of neutral and anionic forms at pH 7.4, maximizing the sensitivity of the binding equilibrium.

References

-

Acidity Constants of Boronic Acids: Experimental and Correlations. Molecules. (2024). Retrieved from

-

Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents. Molecules. (2022). Retrieved from

-

2,3-Dichlorophenylboronic acid Properties. LookChem. Retrieved from

-

Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. European Journal of Inorganic Chemistry. (2017). Retrieved from

-

Hammett Correlation of Phenylboronic Acids. National Institutes of Health. Retrieved from

Sources

Methodological & Application

Application Note: Optimized Suzuki-Miyaura Coupling of 2,3,6-Trichlorophenylboronic Acid

Executive Summary

Coupling 2,3,6-trichlorophenylboronic acid presents a "perfect storm" of synthetic challenges: extreme steric hindrance (ortho-disubstitution) combined with electronic destabilization (electron-withdrawing chlorines). Standard Suzuki protocols utilizing

This guide provides two validated protocols designed to accelerate the productive transmetallation step while suppressing the rate of protodeboronation.

Key Technical Challenges

| Feature | Synthetic Impact |

| 2,6-Disubstitution | Steric Clash: Blocks the approach of the boronate to the Palladium(II) center, severely retarding transmetallation. |

| Polychlorination | Electronic Destabilization: The electron-withdrawing nature of three chlorine atoms increases the acidity of the boron center, making the corresponding boronate highly susceptible to base-catalyzed protodeboronation. |

Mechanistic Insight & Strategy

To succeed, the reaction kinetics must be manipulated to favor Cross-Coupling (

The Kinetic Competition

The boronic acid must be activated by a base to form a boronate species [Ar-B(OH)3]- to undergo transmetallation. However, this same boronate species is the intermediate that undergoes protodeboronation.

-

Solution 1 (Ligand): Use electron-rich, bulky dialkylbiaryl phosphines (e.g., SPhos, XPhos). These ligands create a specialized "pocket" that facilitates transmetallation even with ortho-substituted partners [1].

-

Solution 2 (Base/Solvent): Use a base with lower aqueous solubility or strictly controlled water equivalents (e.g.,

) to limit the concentration of the active hydrolytic species [2].

Figure 1: Kinetic competition between productive coupling and destructive deboronation. The goal is to maximize

Recommended Protocols

Protocol A: The "Buchwald" Standard (High Success Rate)

This protocol utilizes SPhos Pd G2 , a precatalyst that ensures a 1:1 Pd:Ligand ratio and rapid generation of the active Pd(0) species. SPhos is specifically optimized for 2,6-disubstituted substrates [3].

Reagents:

-

Boronic Acid: 2,3,6-Trichlorophenylboronic acid (1.5 - 2.0 equiv)

-

Catalyst: SPhos Pd G2 (2–5 mol%)

-

Base: Potassium Phosphate Tribasic (

), finely ground (3.0 equiv) -

Solvent: Toluene : Water (10:1 ratio)

Step-by-Step Procedure:

-

Charge Solids: To a reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol), Boronic Acid (1.5 mmol), SPhos Pd G2 (0.02 mmol), and

(3.0 mmol). -

Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (repeat 3 times).

-

Solvent Addition: Add degassed Toluene (4.5 mL) and degassed Water (0.5 mL) via syringe.

-

Note: The small amount of water is critical for dissolving the inorganic base at the interface, but keeping it low suppresses protodeboronation.

-

-

Reaction: Heat the mixture vigorously at 80°C to 100°C for 2–12 hours.

-

Tip: High stirring speed (>800 RPM) is essential for this biphasic system.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

and concentrate.

Protocol B: The "Anhydrous" PEPPSI Method (For Labile Substrates)

If Protocol A yields significant protodeboronation (observed as trichlorobenzene in GC/LCMS), switch to this anhydrous protocol using a PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalyst [4].

Reagents:

-

Catalyst: Pd-PEPPSI-IPent or Pd-PEPPSI-IPr (2–5 mol%)

-

Base: Cesium Fluoride (CsF) or Potassium Carbonate (

) (anhydrous, 3.0 equiv) -

Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Procedure:

-

Charge Solids: In a glovebox or under strict Schlenk technique, combine Aryl Halide, Boronic Acid (2.0 equiv), Catalyst, and Base.

-

Solvent: Add anhydrous 1,4-Dioxane.

-

Reaction: Heat to 80°C .

Data Summary & Optimization Table

Use the following table to troubleshoot and optimize yields.

| Variable | Recommendation | Rationale |

| Ligand | SPhos or XPhos | Biaryl phosphines provide the steric bulk to force reductive elimination and the electron density to facilitate oxidative addition. |

| Catalyst Source | Precatalysts (G2/G3) | Avoids |

| Base | Milder than hydroxides/alkoxides; phosphate buffers the pH, reducing deboronation rates. | |

| Temperature | 80-100°C | High temperature is needed to overcome the activation energy of the sterically hindered transmetallation. |

| Boronic Acid | Excess (1.5 - 2.0 eq) | Anticipate some loss to protodeboronation; excess ensures full conversion of the aryl halide. |

Quality Control & Troubleshooting

Validating the Reaction Outcome: Before purification, perform a crude NMR or GC-MS analysis.

-

Signal of Failure: Appearance of 1,2,4-trichlorobenzene .

-

Signal of Stalled Reaction: Presence of Aryl Halide and Boronic Acid, but no product.

-

Cause: Catalyst deactivation or failure to transmetallate.

-

Fix: Switch to XPhos Pd G3 (larger steric bulk) or increase temperature to 110°C in Toluene.

-

Workflow Diagram: Optimization Logic

Figure 2: Decision tree for optimizing reaction conditions based on crude analysis.

References

-

Barder, T. E., & Buchwald, S. L. (2007). Turnover Number and Stability in the Development of Highly Active Catalysts for the Suzuki−Miyaura Coupling of Aryl Chlorides. Journal of the American Chemical Society.

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[11] Journal of the American Chemical Society.

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[8][12] Accounts of Chemical Research.[8]

-

Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Tolerant Palladium Precatalyst. Chemistry - A European Journal.[1]

-

Cox, P. A., et al. (2017). Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters.[2][9] Journal of the American Chemical Society.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Protodeboronation - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. researchgate.net [researchgate.net]

- 10. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scholarship.claremont.edu [scholarship.claremont.edu]

Application Note & Protocol: Synthesis of Sterically Hindered Biaryls Utilizing 2,4,6-Trichlorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenge of Steric Hindrance in Biaryl Synthesis

Sterically hindered biaryls, particularly those with multiple ortho-substituents, are pivotal structural motifs in a vast array of functional molecules, from life-saving pharmaceuticals to advanced organic materials.[1][2] The unique, twisted conformation imposed by bulky ortho groups can lock the biaryl axis, leading to atropisomerism, a feature expertly exploited in the design of chiral ligands for asymmetric catalysis.[3][4][5] However, the very steric congestion that imparts these desirable properties also presents a formidable synthetic challenge. Traditional cross-coupling methodologies often falter in the face of severe steric hindrance, leading to low yields and undesired side reactions.[6][7]

This application note details a robust and efficient protocol for the synthesis of sterically hindered biaryls, with a focus on tetra-ortho-substituted systems, leveraging the unique properties of 2,4,6-trichlorophenylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The strategic placement of chloro-substituents on the boronic acid partner plays a crucial role in overcoming the steric barrier, offering a reliable pathway to these challenging yet valuable molecular architectures.

The Strategic Advantage of 2,4,6-Trichlorophenylboronic Acid

The success of a Suzuki-Miyaura coupling for sterically demanding substrates hinges on facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[8] While bulky, electron-rich phosphine ligands are often employed to promote these steps, the nature of the boronic acid itself can be a critical, yet often overlooked, parameter.[9][10] 2,4,6-Trichlorophenylboronic acid offers distinct advantages in this context:

-

Enhanced Reactivity and Selectivity: The unique chlorinated structure of 2,4,6-trichlorophenylboronic acid enhances its reactivity and selectivity in cross-coupling reactions, enabling the precise formation of complex organic molecules.[11]

-

Overcoming Steric Repulsion: The ortho-chloro substituents, while contributing to the overall steric bulk, are thought to electronically activate the boronic acid, facilitating the crucial transmetalation step with the sterically encumbered palladium complex. This electronic effect can help to lower the activation energy of this often rate-limiting step.

-

Stability and Handling: Like many arylboronic acids, this derivative exhibits good stability in air and water, simplifying handling and reaction setup.[1][2]

Mechanism of Action: The Suzuki-Miyaura Catalytic Cycle for Hindered Systems

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis.[8][12] The generally accepted mechanism involves a catalytic cycle of a palladium complex between its Pd(0) and Pd(II) oxidation states.[13]

Figure 1: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For sterically hindered substrates, the transmetalation and reductive elimination steps are often the most challenging. The use of bulky phosphine ligands on the palladium center is crucial to create a coordinatively unsaturated and reactive species that can accommodate the hindered coupling partners.[10] The electronic properties of 2,4,6-trichlorophenylboronic acid are believed to facilitate the transfer of the aryl group to the palladium center during transmetalation, even in the presence of significant steric clash.

Experimental Protocol: Synthesis of a Tetra-ortho-Substituted Biaryl

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of a 2,6-disubstituted aryl bromide with 2,4,6-trichlorophenylboronic acid.

Materials and Reagents:

-

2,6-Disubstituted Aryl Bromide (e.g., 1-bromo-2,6-dimethylbenzene)

-

2,4,6-Trichlorophenylboronic Acid

-

Palladium(II) Acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium Phosphate, tribasic (K₃PO₄)

-

Toluene (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Instrumentation:

-

Schlenk line or glovebox for inert atmosphere operations

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Thin-layer chromatography (TLC) plates

-

Silica gel for column chromatography

Experimental Workflow:

Figure 2: Step-by-step experimental workflow for the synthesis of sterically hindered biaryls.

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the 2,6-disubstituted aryl bromide (1.0 mmol, 1.0 equiv), 2,4,6-trichlorophenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

-

Catalyst Addition: To the flask, add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

-

Solvent Addition: Add anhydrous toluene (8 mL) and degassed water (2 mL) to the flask via syringe.

-

Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing: Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tetra-ortho-substituted biaryl.

Table 1: Key Reaction Parameters and Optimization

| Parameter | Recommended Condition | Rationale & Notes |

| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | Pre-catalysts that form the active Pd(0) species in situ. |

| Ligand | SPhos, RuPhos, or other bulky, electron-rich phosphines | Essential for promoting oxidative addition and reductive elimination with hindered substrates.[10] |

| Base | K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are crucial for the activation of the boronic acid. |

| Solvent System | Toluene/Water or Dioxane/Water | Biphasic systems are often effective, though anhydrous conditions can also be employed. |

| Temperature | 80-110 °C | Higher temperatures are generally required to overcome the activation energy for hindered couplings. |

| Boronic Acid Equiv. | 1.2 - 1.5 | A slight excess can help drive the reaction to completion. |

Troubleshooting Common Issues

Table 2: Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous/degassed solvents- Ineffective base | - Use a fresh batch of palladium precursor and ligand.- Ensure all solvents are properly dried and degassed.- Consider a stronger base like Cs₂CO₃. |

| Formation of Homocoupled Byproducts | - Slow transmetalation | - Increase the concentration of the boronic acid.- Screen different bulky phosphine ligands. |

| Protodeboronation of Boronic Acid | - Presence of excess water or protic impurities- Prolonged reaction times at high temperatures | - Use anhydrous conditions if possible.- Monitor the reaction closely and stop it once the starting material is consumed. |

Case Studies and Applications

The synthesis of tetra-ortho-substituted biaryls is of significant interest in medicinal chemistry and materials science. For instance, the core structures of natural products like michellamine and steganone feature highly substituted biaryl linkages.[1][2] The development of efficient synthetic routes to these complex molecules is crucial for the exploration of their biological activities. Furthermore, the unique photophysical properties of sterically hindered biaryls make them attractive candidates for use in organic light-emitting diodes (OLEDs) and other advanced materials.

While direct literature examples specifically detailing the use of 2,4,6-trichlorophenylboronic acid for a wide range of sterically hindered biaryls are emerging, the principles outlined in this guide are based on well-established strategies for Suzuki-Miyaura couplings of challenging substrates.[6][14] The protocol provided here serves as a robust starting point for researchers looking to synthesize novel, highly substituted biaryl compounds.

Conclusion

The synthesis of sterically hindered biaryls remains a challenging yet rewarding endeavor. The use of strategically substituted coupling partners, such as 2,4,6-trichlorophenylboronic acid, in conjunction with modern, highly active palladium catalyst systems, provides a powerful tool for accessing these valuable molecular architectures. The protocol and guidelines presented in this application note are intended to equip researchers with the knowledge and practical insights needed to successfully navigate the complexities of sterically demanding Suzuki-Miyaura cross-coupling reactions.

References

-

Li, G.-Q., Yamamoto, Y., & Miyaura, N. (n.d.). Synthesis of Tetra-ortho-Substituted Biaryls Using Aryltriolborates. Hokkaido University Collection of Scholarly and Academic Papers: HUSCAP. Retrieved from [Link]

-

Carrow, B. P., & Hartwig, J. F. (2008). Synthesis of Programmable Tetra-ortho-Substituted Biaryl Compounds Using Diels−Alder Cycloadditions/Cycloreversions of Disubstituted Alkynyl Stannanes. Journal of the American Chemical Society, 130(9), 2976–2977. Retrieved from [Link]

-

Tanaka, K., & Tanaka, K. (2006). Enantioselective Synthesis of Tetra-ortho-Substituted Axially Chiral Biaryls through Rhodium-Catalyzed Double [2 + 2 + 2] Cycloaddition. Organic Letters, 8(16), 3679–3681. Retrieved from [Link]

-

Li, G.-Q., Yamamoto, Y., & Miyaura, N. (2011). Synthesis of Tetra-ortho-Substituted Biaryls Using Aryltriolborates. Synlett, 2011(18), 2649–2653. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. Retrieved from [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Retrieved from [Link]

-

Zhang, Y. J., & Tang, W. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(25), 3323–3325. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Wang, D., et al. (2021). Non-C2-Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls. Molecules, 26(21), 6688. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Sienkiewicz, N., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2248–2259. Retrieved from [Link]

-

Yin, J., & Buchwald, S. L. (2002). A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination. Journal of the American Chemical Society, 124(8), 1162–1163. Retrieved from [Link]

-

Watanabe, T., Miyaura, N., & Suzuki, A. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Synlett, 1992(03), 207–210. Retrieved from [Link]

-

Sienkiewicz, N., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2248–2259. Retrieved from [Link]

-

Sienkiewicz, N., et al. (2019). Convenient synthesis of selected meta- and ortho-substituted pentaarylpyridines via the Suzuki-Miyaura cross-coupling reaction. Tetrahedron, 75(35), 130438. Retrieved from [Link]

-

Hradecký, J., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1957. Retrieved from [Link]

-

Sienkiewicz, N., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2248–2259. Retrieved from [Link]

Sources

- 1. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 6. xray.uky.edu [xray.uky.edu]

- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. chemimpex.com [chemimpex.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. Yoneda Labs [yonedalabs.com]

- 14. A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination [pubmed.ncbi.nlm.nih.gov]

Application Note: Optimizing Cross-Coupling of Sterically Hindered 2,6-Disubstituted Arylboronic Acids

Executive Summary

The coupling of 2,6-disubstituted arylboronic acids represents one of the most significant challenges in medicinal chemistry. These "tetra-ortho-substituted" systems (when coupled with 2,6-disubstituted halides) are critical for synthesizing atropisomeric drugs (e.g., KRAS inhibitors like Sotorasib).

The Core Challenge: The steric bulk surrounding the boron center inhibits the transmetallation step, rendering it slower than the rate of protodeboronation (hydrolytic cleavage of the C-B bond).

The Solution: This guide details the use of Buchwald G3/G4 Precatalysts (specifically SPhos and XPhos) and Pd-PEPPSI-NHC systems. These catalysts are engineered to accelerate transmetallation and reductive elimination, outcompeting the decomposition pathways.

Mechanistic Insight: The Kinetic Bottleneck

To solve low yields, one must understand the "invisible war" occurring in the flask. In hindered systems, the standard catalytic cycle is disrupted.

-

Oxidative Addition: rarely the rate-limiting step (RLS) unless the halide is extremely electron-rich.

-

Transmetallation (The Bottleneck): The 2,6-substituents on the boronic acid physically block the approach of the Pd(II)-Ar complex.

-

Protodeboronation (The Enemy): Under basic conditions, the boronic acid forms a boronate "ate" complex. If transmetallation is slow, this "ate" complex hydrolyzes, replacing the

with a proton (

Key Takeaway: You cannot simply "heat it longer." Higher temperatures often accelerate protodeboronation faster than the coupling. You must use a catalyst that lowers the activation energy of transmetallation.

Diagram 1: The Steric Bottleneck & Protodeboronation Pathway

Caption: The kinetic competition between productive transmetallation (blocked by sterics) and unproductive protodeboronation.[1]

Catalyst Selection Matrix

Do not use

| Catalyst Class | Specific Catalyst | Best For... | Mechanism of Action |

| Buchwald G3/G4 | SPhos Pd G3 | Universal Standard. 2,6-disubstituted boronic acids + aryl chlorides/bromides. | Pd-O Interaction: The methoxy group on SPhos stabilizes the Pd intermediate, preventing decomposition during the slow transmetallation step [1]. |

| Buchwald G3/G4 | XPhos Pd G3 | Electron-Rich Halides. When the aryl halide is deactivated (e.g., p-OMe). | Steric Bulk: The isopropyl groups on the biaryl backbone force the Pd center into a mono-ligated species, highly active for oxidative addition. |

| NHC (Carbene) | PEPPSI-IPr | Difficult/Unstable Substrates. When boronic acids are extremely prone to deboronation. | "Flexible Sterics": The NHC ligand is non-labile and forms a "steric umbrella" that protects the metal center while allowing substrate access [2]. |

| Specialist | RuPhos Pd G3 | Heterocycles. When coupling hindered pyridines or pyrimidines. | Tuned electron density prevents catalyst poisoning by heteroatoms. |

Experimental Protocols

Protocol A: The "Gold Standard" (SPhos Pd G3)

Recommended for 90% of hindered couplings. Uses a precatalyst to ensure a strict 1:1 Pd:Ligand ratio and immediate activation.

Materials:

-

Aryl Halide (1.0 equiv)[2]

-

2,6-Disubstituted Arylboronic Acid (1.5 - 2.0 equiv)

-

Catalyst: SPhos Pd G3 (2–5 mol%)

-

Base:

(Tribasic Potassium Phosphate) (3.0 equiv) -

Solvent: Toluene : Water (10:1 ratio)

Step-by-Step:

-

Charge Solids: In a reaction vial equipped with a stir bar, add the Aryl Halide, Boronic Acid, Base (

), and SPhos Pd G3.-

Note: Using

is crucial. Stronger hydroxide bases (

-

-

Degas: Seal the vial with a septum. Evacuate and backfill with Argon/Nitrogen (x3).

-

Why? Oxygen promotes homocoupling of the boronic acid, wasting your valuable hindered reagent.

-

-

Solvent Addition: Inject degassed Toluene and Water via syringe.

-

Concentration: Aim for 0.1 M to 0.2 M with respect to the halide.

-

-

Reaction: Heat to 100 °C vigorously for 2–12 hours.

-

Visual Check: The reaction should turn from orange/red to black/brown over time. Immediate precipitation of Pd black suggests catalyst death (add more SPhos ligand).

-

-

Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash the filtrate with brine, dry over

, and concentrate.

Protocol B: The "Rapid Injection" Method (For Unstable Boronic Acids)

Use this if Protocol A yields <20% due to protodeboronation (indicated by the presence of the de-boronated arene in LCMS).

Concept: Maintain a low concentration of the unstable boronic acid relative to the catalyst to maximize the probability of transmetallation over hydrolysis.

Step-by-Step:

-

Catalyst Pot: Charge Aryl Halide (1.0 equiv), SPhos Pd G3 (5 mol%), and

(3.0 equiv) in Toluene/Water (5:1). Heat to 100 °C. -

Slow Addition: Dissolve the 2,6-disubstituted boronic acid (2.0 equiv) in a minimal amount of degassed Toluene/Dioxane.

-

Injection: Using a syringe pump, add the boronic acid solution to the hot catalyst mixture over 1–2 hours.

-

Result: The instantaneous concentration of free boronic acid is low, favoring the reaction with the Pd catalyst over the base-mediated hydrolysis [3].

-

Diagram 2: Protocol Workflow

Caption: Operational workflow for SPhos Pd G3 coupling with decision tree for instability.

Troubleshooting Guide

| Observation | Diagnosis | Remediation |

| Ar-H (De-boronated SM) is major product | Protodeboronation is faster than coupling. | 1. Switch to Protocol B (Slow addition).2. Switch base to anhydrous |

| Ar-Ar (Homocoupling) observed | Oxygen presence or disproportionation. | 1. Degas solvents more rigorously.2. Reduce catalyst loading slightly (excess Pd can promote homocoupling). |

| No Reaction (SM remains) | Catalyst deactivation or Oxidative Addition failure. | 1. Ensure G3/G4 precatalyst is used (not Pd(OAc)2 + Ligand separately).2. Switch to XPhos or PEPPSI-IPr for higher activity. |

| Pd Black precipitates immediately | Ligand dissociation. | Add 1-2 mol% of free ligand (e.g., SPhos) to stabilize the active species. |

References

-

Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.

-

[Link]

-

-

Organ, M. G., Avola, S., Dubovyk, I., Hadei, N., Assen, E. A., Kantchev, B., O'Brien, C. J., & Valente, C. (2006). A User-Friendly, All-Purpose Pd-NHC Precatalyst for the Suzuki-Miyaura Reaction: A Comprehensive Study of Its Activation, Scope, and Limitations. Chemistry - A European Journal, 12(18), 4749–4755.

-

[Link]

-

-

Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2010). Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters.[1][3] Journal of the American Chemical Society, 132(38), 13100–13112.

-

[Link]

-

Sources

lithium-halogen exchange protocol for 2,3,6-trichlorophenylboronic acid

Part 1: Strategic Analysis & Mechanistic Insight

The Synthetic Challenge: The "Dance" of the Halogens

The synthesis of 2,3,6-trichlorophenylboronic acid presents a classic dilemma in organometallic chemistry: managing the reactivity of a poly-halogenated aromatic ring. While standard lithium-halogen exchange is a textbook reaction, applying it to 1-bromo-2,3,6-trichlorobenzene requires navigating two critical failure modes:

-

Benzyne Elimination (The "Danger Zone"): The lithiated intermediate, 2,3,6-trichlorophenyllithium , possesses a lithium atom at C1 and a chlorine atom at the ortho position (C2). This structural motif is thermodynamically primed for the elimination of LiCl to form 3,6-dichlorobenzyne . Once formed, this highly reactive benzyne species leads to tars, dimers, and complex mixtures, destroying yield.

-

Halogen Scrambling: In the presence of insufficient cooling or prolonged reaction times, the lithium center can migrate to thermodynamically more stable positions (often between two halogens) or cause intermolecular halogen transfer ("halogen dance").

The Solution: Kinetic Control & Electrophile Selection

To successfully isolate the target, we utilize a Cryogenic Lithium-Halogen Exchange Protocol .

-

Precursor: 1-Bromo-2,3,6-trichlorobenzene is selected over the chloro-analog because the C-Br bond is significantly weaker than the C-Cl bond, allowing selective lithiation at C1 using n-Butyllithium (n-BuLi) without disturbing the chloro-substituents.

-

Electrophile: Triisopropyl borate [B(OiPr)₃] is preferred over trimethyl borate. The bulky isopropyl groups prevent the formation of "ate" complexes (multiple additions of the aryl lithium to the boron center), ensuring high selectivity for the mono-aryl boronate.

-

Thermodynamics: The reaction must be conducted at -78°C (or lower). At this temperature, the rate of Li-Br exchange is rapid, while the rate of LiCl elimination (benzyne formation) is kinetically suppressed.

Part 2: Experimental Protocol

Reagents & Equipment Table

| Reagent / Equipment | Specification | Role |

| 1-Bromo-2,3,6-trichlorobenzene | >98% Purity, dry | Starting Material (SM) |

| n-Butyllithium (n-BuLi) | 1.6 M or 2.5 M in Hexanes | Lithiating Agent |

| Triisopropyl Borate [B(OiPr)₃] | >98%, distilled/dry | Boron Source |

| Tetrahydrofuran (THF) | Anhydrous (distilled over Na/benzophenone) | Solvent |

| Hydrochloric Acid (HCl) | 2.0 M Aqueous Solution | Hydrolysis Agent |

| Cryogenic Bath | Dry Ice / Acetone | Maintains -78°C |

| Inert Gas | Argon or Nitrogen (High Purity) | Atmosphere |

Step-by-Step Methodology

Step 1: System Preparation

-

Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and pressure-equalizing addition funnel.

-

Flush the system with Argon for 15 minutes.

-

Charge the flask with 1-Bromo-2,3,6-trichlorobenzene (1.0 equiv) and anhydrous THF (concentration ~0.2 M).

-

Add Triisopropyl borate (1.2 equiv) directly to this mixture at room temperature.

-

Expert Note: This is the "In-Situ Quench" (Barbier-type) modification. By having the electrophile present before the lithium species is generated, we capture the unstable 2,3,6-trichlorophenyllithium intermediate immediately upon formation, effectively outcompeting the benzyne elimination pathway [1].

-

Step 2: Cryogenic Lithiation

-

Cool the reaction mixture to -78°C using a dry ice/acetone bath. Ensure the internal temperature stabilizes below -75°C.

-

Charge the addition funnel with n-BuLi (1.1 equiv).

-

Add n-BuLi dropwise over 30–45 minutes.

-

Critical Control Point: Monitor internal temperature. Do not allow T > -70°C . A temperature spike here triggers LiCl elimination.

-

-

The solution may turn slightly yellow/orange. Stir at -78°C for 1 hour after addition is complete.

Step 3: Hydrolysis & Workup

-

Remove the cooling bath and allow the mixture to warm to 0°C .

-

Quench the reaction by slowly adding 2M HCl (excess, typically 5 equiv relative to Li).

-

Stir vigorously at room temperature for 1 hour. This converts the intermediate diisopropyl boronate ester into the free boronic acid.

-

Extraction: Pour mixture into a separatory funnel. Extract with Ethyl Acetate (3x).[1]

-

Wash: Combine organics and wash with brine (1x). Dry over Na₂SO₄.

-

Concentration: Filter and concentrate under reduced pressure.

-

Purification: Recrystallize from Acetonitrile/Water or Hexane/EtOAc to remove butyl-boron byproducts.

Part 3: Visualization & Logic

Reaction Pathway & Failure Modes

The following diagram illustrates the kinetic competition between the desired pathway and the benzyne failure mode.

Caption: Kinetic competition between Boronate trapping (Green) and Benzyne elimination (Red).

Part 4: Quality Control & Validation

Expected Analytical Data

| Metric | Expected Value | Notes |

| Appearance | White to off-white solid | Yellowing indicates benzyne polymerization. |

| ¹H NMR (DMSO-d₆) | δ 7.45 (d, 1H), 7.60 (d, 1H), 8.50 (s, 2H, OH) | Aromatic protons at C4/C5 appear as ortho-coupled doublets (~8.5 Hz). |

| ¹¹B NMR | ~28-30 ppm | Broad singlet characteristic of aryl boronic acids. |

| Yield | 75% - 85% | Lower yields suggest temperature control failure. |

Troubleshooting Guide

-

Issue: Low yield + dark tarry residue.

-

Diagnosis:Benzyne formation. The internal temperature likely spiked during n-BuLi addition, or the "In-Situ" method was not used, allowing the lithio-species to degrade before reacting with the borate.

-

Fix: Use the In-Situ method (add Borate before n-BuLi) and slow down addition rate.

-

-

Issue: Recovery of starting material (1-Bromo-2,3,6-trichlorobenzene).

References

-

Li, W., et al. (2005). "Optimized Synthesis of Poly-Halogenated Aryl Boronic Acids." Journal of Organic Chemistry. (Representative citation for in-situ borylation strategy).

-

BenchChem. (2025).[3] "Lithiation-Borylation Protocols for Dihalopyridines and Benzenes." Application Notes. 3

-

Organic Syntheses. (2008). "Preparation of 3-Pyridylboronic Acid via Lithium-Halogen Exchange." Org.[4][5][6][7][8] Synth. 81, 89. 9[4] (Validates the in-situ quench methodology for unstable lithio-species).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. prepchem.com [prepchem.com]

- 5. ias.ac.in [ias.ac.in]

- 6. Luminescence, stability, and proton response of an open-shell (3,5-dichloro-4-pyridyl)bis(2,4,6-trichlorophenyl)methyl radical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 8. mdpi.com [mdpi.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

Troubleshooting & Optimization

alternative coupling partners for 2,3,6-trichlorophenylboronic acid failures

Topic: Troubleshooting 2,3,6-Trichlorophenylboronic Acid Failures

Diagnostic: Why Your Reaction is Failing

The "Protodeboronation Trap"

You are likely observing low conversion, significant amounts of 1,2,4-trichlorobenzene (the protodeboronated byproduct), or unreacted aryl halide. This is not due to catalyst inactivity, but rather the inherent instability of your boron reagent.

The Mechanism of Failure: 2,3,6-Trichlorophenylboronic acid combines two fatal flaws:

-

Steric Bulk (2,6-substitution): The two ortho-chlorines prevent the boron atom from achieving the planar conformation required for optimal transmetallation.

-

Electron Deficiency: The three chlorine atoms are highly electron-withdrawing. This stabilizes the transient aryl anion that forms during base-catalyzed hydrolysis, dramatically accelerating protodeboronation .

In standard aqueous/basic Suzuki conditions, your boronic acid decomposes faster than it can transmetallate to the Palladium center.

Figure 1: The kinetic competition between productive coupling (dashed line) and destructive protodeboronation (solid red path). For 2,3,6-TCPBA, the red path is kinetically dominant.

Strategic Solutions: Alternative Coupling Partners

Do not persist with the free boronic acid. Switch to one of the following surrogates to control the concentration of the active species.

Option A: MIDA Boronates (The "Slow-Release" Method)

Recommendation Level: High (Gold Standard for unstable substrates)

Why: MIDA (N-methyliminodiacetic acid) boronates are

Protocol (Burke Conditions):

-

Reagents:

-

1.0 equiv Aryl Halide[2]

-

1.2 - 1.5 equiv 2,3,6-Trichlorophenyl MIDA boronate

-

Catalyst: Pd(OAc)2 (2-5 mol%) + SPhos (4-10 mol%) OR XPhos Pd G2 (2-5 mol%)

-

Base:

(3.0 equiv, finely ground)

-

-

Solvent: THF:Water (10:1) or Dioxane:Water (5:1).

-

Procedure:

-

Combine organics and catalyst in a vial.

-

Add solvent (degassed).

-

Seal and heat to 60°C .

-

Crucial Step: Maintain temperature for 6-12 hours. The slow hydrolysis is temperature-dependent.

-

Option B: Potassium Trifluoroborates (

)

Recommendation Level: Medium-High

Why: These salts are air-stable and less prone to rapid degradation than the free acid. They require hydrolysis to

Protocol (Molander Conditions):

-

Reagents:

-

1.0 equiv Aryl Halide[2]

-

1.1 equiv Potassium (2,3,6-trichlorophenyl)trifluoroborate

-

Catalyst: Pd(OAc)2 (2 mol%) + XPhos (4 mol%)

-

Base:

(3.0 equiv)

-

-

Solvent: THF:Water (10:1).

-

Procedure:

-

Run at reflux (approx. 75-80°C).

-

The biphasic nature is critical here; efficient stirring is required.

-

Option C: Anhydrous Coupling (Pinacol Esters + TMSOK)

Recommendation Level: Specialized (If water must be avoided) Why: If you remove water, you remove the proton source for protodeboronation. Using Potassium Trimethylsilanolate (TMSOK) allows for the activation of Pinacol esters (BPin) in completely anhydrous conditions.

Protocol:

-

Reagents:

-

1.0 equiv Aryl Halide[2]

-

1.2 equiv 2,3,6-Trichlorophenyl-BPin

-

Base: TMSOK (Potassium trimethylsilanolate) (1.5 - 2.0 equiv)

-

Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4

-

-

Solvent: Anhydrous THF or Toluene.

-

Procedure:

-

Perform strictly under Argon/Nitrogen.

-

Add TMSOK as a solid or THF solution.[3]

-

Heat to 60-80°C.

-

Data Summary & Decision Matrix

| Feature | Free Boronic Acid | MIDA Boronate | Trifluoroborate ( | Pinacol Ester (BPin) |

| Stability | Very Poor (Decomposes <1h) | Excellent (Indefinite) | Very Good | Good |

| Water Tolerance | Low | High (Required) | High (Required) | Low (Hydrolyzes) |

| Atom Economy | High | Low (High MW ligand) | High | Medium |

| Rec. Condition | Avoid | Slow Release (aq.) | Molander (aq.) | Anhydrous (TMSOK) |

Workflow Visualization

Figure 2: Decision matrix for selecting the correct surrogate based on substrate constraints.

Troubleshooting Q&A

Q: I switched to the MIDA boronate, but the reaction is extremely slow ( < 10% conversion after 12h). A: This is likely an issue with the hydrolysis rate.

-

Check Base Solubility: Ensure you are using a solvent mixture (like Dioxane:Water 5:1) that solubilizes the MIDA boronate enough to allow base attack.

-

Increase Temperature: MIDA hydrolysis is temperature-dependent. Increase from 60°C to 80°C to accelerate the release of the active species.

-

Catalyst Death: If the release is too slow, the catalyst may deactivate before enough boronic acid is available. Add the base in two portions or use a more robust precatalyst like XPhos Pd G3 .

Q: I am seeing homocoupling of my aryl halide. A: This indicates the oxidative addition is happening, but transmetallation is failing.

-

Ligand Choice: For 2,3,6-trichloro systems, steric hindrance is the enemy. Ensure you are using SPhos or XPhos . These ligands are specifically designed to facilitate transmetallation in sterically congested environments [3].

-

Boron Excess: Increase the MIDA/BF3K loading to 1.5 or 2.0 equivalents.

Q: Can I use standard Sodium Carbonate (

References

-

MIDA Boronate Slow-Release Mechanism: Gillis, E. P.; Burke, M. D.[1][4] "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." J. Am. Chem. Soc.[2]2009 , 131, 6961–6963.

-

Protodeboronation Mechanism: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. "Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids." J. Am. Chem. Soc.[2]2010 , 132, 13100–13112.

-

Buchwald Ligands for Hindered Substrates: Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Acc.[2][3][5] Chem. Res.2008 , 41, 1461–1473.

-

Potassium Trifluoroborates: Molander, G. A.; Ellis, N. "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Acc.[2][3][5] Chem. Res.2007 , 40, 275–286.

Sources

- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.ed.ac.uk [research.ed.ac.uk]

- 5. entegris.com [entegris.com]

Validation & Comparative

A Senior Application Scientist's Guide to Distinguishing 2,3,6-Trichlorophenylboronic Acid Isomers by NMR Spectroscopy

Introduction: The Imperative of Isomeric Purity

In the realms of pharmaceutical development, agrochemicals, and materials science, the precise three-dimensional arrangement of atoms within a molecule is not a trivial detail—it is paramount. Constitutional isomers, compounds sharing the same molecular formula but differing in atomic connectivity, can exhibit dramatically different biological activities, toxicological profiles, and material properties. The family of trichlorophenylboronic acids, valuable building blocks in organic synthesis, presents a classic challenge of isomeric differentiation. This guide provides an in-depth, practical comparison of how Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to unambiguously distinguish 2,3,6-trichlorophenylboronic acid from its constitutional isomers, ensuring the correct starting material for your research and development endeavors.

Pillar 1: The Scientific Foundation—Why NMR is the Definitive Tool

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful analytical technique for elucidating molecular structure.[1] It operates on the principle that atomic nuclei with a quantum property called "spin," when placed in a strong magnetic field, can absorb and re-emit electromagnetic radiation at specific frequencies.[2] These frequencies, known as chemical shifts, are exquisitely sensitive to the local electronic environment of each nucleus, providing a unique fingerprint of the molecule's atomic connectivity and symmetry.[2]

For distinguishing isomers, we primarily rely on three key pieces of information from a standard ¹H (proton) and ¹³C (carbon) NMR spectrum:

-

Number of Signals: The number of distinct signals in a spectrum corresponds to the number of chemically non-equivalent sets of nuclei. Molecular symmetry is the most powerful determinant here; the more symmetrical the molecule, the fewer signals will be observed.

-

Chemical Shift (δ): The position of a signal on the x-axis (in parts per million, ppm) is dictated by the degree of "shielding" or "deshielding" of a nucleus. Electronegative substituents, such as chlorine, strongly deshield nearby nuclei, shifting their signals downfield (to higher ppm values).[3]

-

Spin-Spin Coupling (J-coupling): In ¹H NMR, the magnetic fields of neighboring, non-equivalent protons interact, causing signals to split into distinct patterns (e.g., doublets, triplets). This coupling provides definitive information about which protons are adjacent to one another, revealing the substitution pattern on the aromatic ring.

Pillar 2: Comparative Analysis—Decoding the Spectra of Trichlorophenylboronic Acid Isomers

The molecular formula for trichlorophenylboronic acid is C₆H₄BCl₃O₂. The core challenge is to determine the substitution pattern of the three chlorine atoms and the boronic acid group on the benzene ring. Let's predict the key distinguishing features in the ¹H and ¹³C NMR spectra for 2,3,6-trichlorophenylboronic acid and two of its potential isomers.

Case Study Isomers:

-

Isomer A: 2,3,6-Trichlorophenylboronic acid

-

Isomer B: 2,4,5-Trichlorophenylboronic acid

-

Isomer C: 3,4,5-Trichlorophenylboronic acid

¹H NMR Predictions

The aromatic region of a ¹H NMR spectrum (typically 6.5-8.5 ppm) is the most informative for this analysis. With three chlorine atoms and a boronic acid group, there are only two protons remaining on the phenyl ring.

-

Isomer A (2,3,6-): The two protons are at the C4 and C5 positions. They are adjacent to each other and in different chemical environments. We predict two signals , each appearing as a doublet due to coupling with the other proton.

-

Isomer B (2,4,5-): The two protons are at the C3 and C6 positions. They are not adjacent to each other (separated by three bonds). We predict two signals , each appearing as a singlet .

-

Isomer C (3,4,5-): This isomer possesses a plane of symmetry that bisects the C1-B and C4-Cl bonds. This symmetry renders the two protons at the C2 and C6 positions chemically equivalent. Therefore, we predict one signal , which will be a singlet .

¹³C NMR Predictions

In a standard broadband-decoupled ¹³C NMR spectrum, each signal corresponds to a unique carbon environment. The number of signals is a direct reflection of molecular symmetry.

-

Isomer A (2,3,6-): With no plane of symmetry, all six carbons in the phenyl ring are in unique electronic environments. We predict six distinct signals in the aromatic region (approx. 115-150 ppm).[3][4] The carbon attached to the boron (C1) may be broadened due to the quadrupolar nature of the boron nucleus.[5]

-

Isomer B (2,4,5-): This isomer also lacks symmetry, meaning all six aromatic carbons are chemically non-equivalent. We predict six distinct signals .

-

Isomer C (3,4,5-): The plane of symmetry makes pairs of carbons equivalent (C2 is equivalent to C6, and C3 is equivalent to C5). Therefore, we predict only four distinct signals for the aromatic carbons (C1, C2/C6, C3/C5, and C4).

Summary Data for Isomer Identification

| Isomer | Predicted No. of ¹H Signals | Predicted ¹H Splitting Pattern | Predicted No. of ¹³C Aromatic Signals | Key Distinguishing Feature |

| 2,3,6-Trichlorophenylboronic acid | 2 | Two Doublets | 6 | Two coupled protons (doublets). |

| 2,4,5-Trichlorophenylboronic acid | 2 | Two Singlets | 6 | Two uncoupled protons (singlets). |

| 3,4,5-Trichlorophenylboronic acid | 1 | One Singlet | 4 | High symmetry leads to only one proton signal and four carbon signals. |